molecular formula C14H11ClF3NO2 B600890 Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1627575-36-3

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Cat. No.: B600890
CAS No.: 1627575-36-3
M. Wt: 317.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that arises as an impurity during the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This impurity is significant in pharmaceutical chemistry due to its potential impact on the purity, efficacy, and safety of the final drug product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. Key steps include:

    Formation of the Benzoxazinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pent-1-ynyl Group: This step often requires the use of alkynylation reactions, where a pent-1-yne moiety is introduced.

    Chlorination and Trifluoromethylation: These steps involve the selective introduction of chlorine and trifluoromethyl groups using specific reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this impurity is controlled to minimize its presence in the final Efavirenz product. This involves:

    Optimizing Reaction Conditions: Adjusting temperature, pressure, and reaction time to favor the formation of Efavirenz over its impurities.

    Purification Techniques: Employing advanced purification methods such as chromatography to separate and remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-1-ynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoxazinone ring, potentially altering its structure and reactivity.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidized Derivatives: Products formed from the oxidation of the pent-1-ynyl group.

    Reduced Benzoxazinones: Resulting from the reduction of the benzoxazinone ring.

    Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of Efavirenz.

    Reaction Mechanism Studies: Helps in understanding the reaction pathways and mechanisms involved in the synthesis of Efavirenz.

Biology and Medicine:

    Toxicological Studies: Investigated for its potential toxic effects to ensure the safety of Efavirenz.

    Pharmacokinetics: Studied to understand its behavior in biological systems and its impact on the pharmacokinetics of Efavirenz.

Industry:

    Quality Control: Used in the pharmaceutical industry to monitor and control the levels of impurities in drug products.

    Regulatory Compliance: Ensures that the final product meets regulatory standards for impurity levels.

Mechanism of Action

The mechanism of action of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural features suggest potential interactions with biological molecules, which could be explored in toxicological and pharmacological studies.

Comparison with Similar Compounds

    Efavirenz: The parent compound from which this impurity arises.

    Other Benzoxazinones: Compounds with similar benzoxazinone structures but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which can exhibit similar chemical properties.

Uniqueness:

    Structural Features: The combination of the pent-1-ynyl, chlorine, and trifluoromethyl groups makes this impurity unique compared to other related compounds.

    Reactivity: Its specific reactivity patterns, particularly in substitution and oxidation reactions, distinguish it from other impurities and related compounds.

This detailed article provides a comprehensive overview of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1627575-36-3

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.7

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.